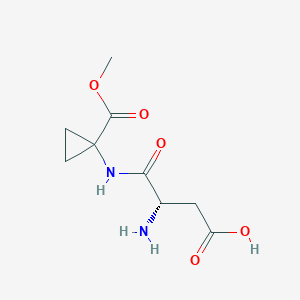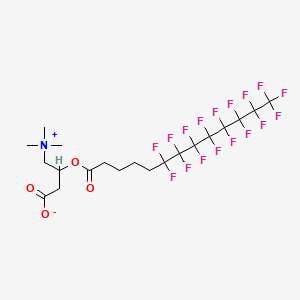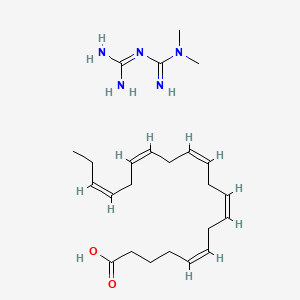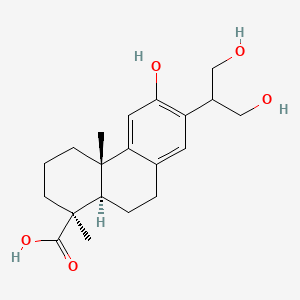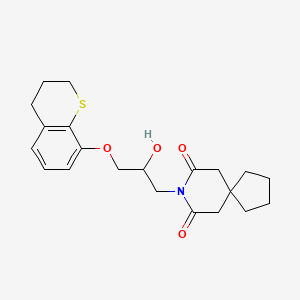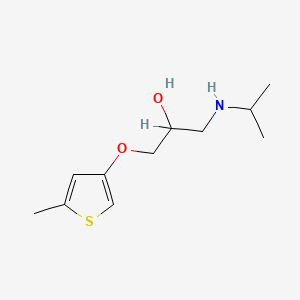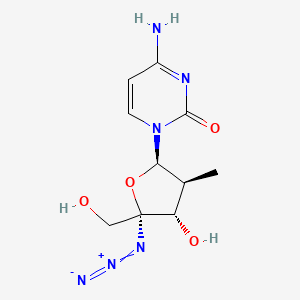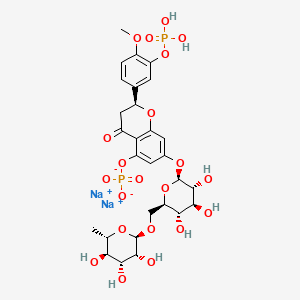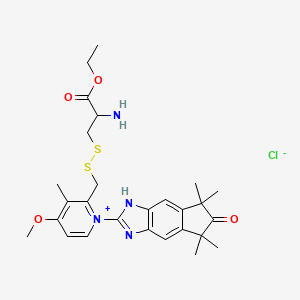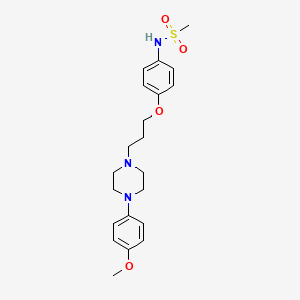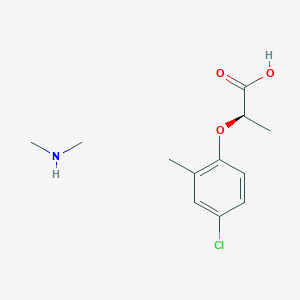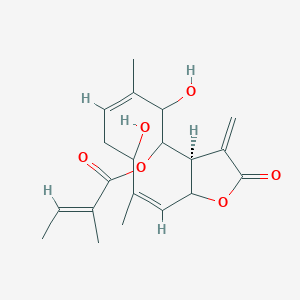
Benzoic acid, 2-((8-(trifluoromethyl)-4-quinolinyl)amino)-, 2-oxo-2-((1-(phenylmethyl)-4-piperidinyl)oxy)ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, 2-((8-(trifluoromethyl)-4-quinolinyl)amino)-, 2-oxo-2-((1-(phenylmethyl)-4-piperidinyl)oxy)ethyl ester is a complex organic compound that features a benzoic acid core with various functional groups attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include benzoic acid derivatives, quinoline derivatives, and piperidine derivatives. The synthesis could involve:
Formation of the Quinoline Derivative: This might involve the reaction of an appropriate aniline derivative with a trifluoromethylating agent under specific conditions.
Coupling with Benzoic Acid: The quinoline derivative could then be coupled with a benzoic acid derivative using a coupling reagent such as EDCI or DCC in the presence of a base.
Formation of the Piperidine Ester: The final step might involve the esterification of the benzoic acid derivative with a piperidine derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The quinoline and piperidine moieties might be susceptible to oxidation under strong oxidizing conditions.
Reduction: The nitro groups, if present, could be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The aromatic rings might undergo electrophilic or nucleophilic substitution reactions depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could yield amine derivatives.
科学研究应用
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in the synthesis of pharmaceuticals or agrochemicals.
Biology
In biology, derivatives of this compound might be studied for their potential biological activity. For example, they could be screened for antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, this compound or its derivatives might be investigated as potential drug candidates. Their ability to interact with specific biological targets could make them useful in the treatment of various diseases.
Industry
In industry, this compound might be used in the development of new materials with unique properties. For example, it could be used in the synthesis of polymers or as a component in specialty coatings.
作用机制
The mechanism of action of this compound would depend on its specific interactions with biological targets. For example, it might inhibit a particular enzyme or receptor, leading to a therapeutic effect. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
相似化合物的比较
Similar Compounds
Benzoic acid derivatives: These compounds share the benzoic acid core and might have similar chemical properties.
Quinoline derivatives: These compounds share the quinoline moiety and might have similar biological activities.
Piperidine derivatives: These compounds share the piperidine ring and might have similar pharmacological properties.
Uniqueness
What sets this compound apart is the specific combination of functional groups and the overall molecular structure. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for research and development.
属性
CAS 编号 |
86518-65-2 |
|---|---|
分子式 |
C31H28F3N3O4 |
分子量 |
563.6 g/mol |
IUPAC 名称 |
[2-(1-benzylpiperidin-4-yl)oxy-2-oxoethyl] 2-[[8-(trifluoromethyl)quinolin-4-yl]amino]benzoate |
InChI |
InChI=1S/C31H28F3N3O4/c32-31(33,34)25-11-6-10-23-27(13-16-35-29(23)25)36-26-12-5-4-9-24(26)30(39)40-20-28(38)41-22-14-17-37(18-15-22)19-21-7-2-1-3-8-21/h1-13,16,22H,14-15,17-20H2,(H,35,36) |
InChI 键 |
UPCKDNAOTOCEJO-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1OC(=O)COC(=O)C2=CC=CC=C2NC3=C4C=CC=C(C4=NC=C3)C(F)(F)F)CC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


